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Lipid extraction is a foundational technique in numerous scientific disciplines, from basic
research to drug development. The accurate quantification and analysis of lipids are critical for
understanding cellular processes, disease mechanisms, and the efficacy of therapeutic
interventions. Two of the most established and widely utilized methods for total lipid extraction
are the Folch method and the Bligh and Dyer method. This document provides a detailed
comparison of these two techniques, including their underlying principles, experimental
protocols, and key performance differences to aid researchers in selecting the most appropriate
method for their specific application.

Principles of the Methods

Both the Folch and Bligh and Dyer methods are based on the principle of liquid-liquid extraction
using a mixture of chloroform and methanol to solubilize lipids from biological samples. The
addition of water or an aqueous salt solution creates a biphasic system, partitioning the lipids
into the denser, chloroform-rich lower phase, while more polar molecules like proteins and
carbohydrates remain in the upper aqueous-methanolic phase.

The Folch method, first published in 1957, is often considered the "gold standard" for
guantitative lipid extraction.[1][2] It utilizes a high solvent-to-sample ratio (typically 20:1) of
chloroform:methanol (2:1, v/v) to ensure exhaustive extraction of a broad range of lipid classes.
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The Bligh and Dyer method, introduced in 1959, was developed as a more rapid and
economical alternative to the Folch method.[3][5] It employs a significantly lower solvent-to-
sample ratio and was initially optimized for tissues with high water content, such as fish muscle.

[3][6]

Quantitative Comparison of Methods

The choice between the Folch and Bligh and Dyer methods often depends on the specific
research question, the nature of the sample, and the required level of quantitative accuracy.
The following table summarizes key quantitative and qualitative differences between the two
methods based on published literature.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.vliz.be/imisdocs/publications/134897.pdf
https://scite.ai/reports/comparison-of-the-bligh-and-Dn9X1d
https://www.vliz.be/imisdocs/publications/134897.pdf
https://aquaculture.ugent.be/Education/coursematerial/online%20courses/ATA/analysis/lip_extr.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8312860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Bligh and Dyer

Feature Folch Method References
Method
Solvent-to-Sample )
] High (e.g., 20:1) Low (e.g., 3:1) [31[7]
Ratio
Can underestimate
lipid content by up to
i 50% in samples with
Considered the "gold o
o >2% lipid.[3][7] For
Lipid Recovery standard" for ) [L11031[7]
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Broadly applicable to tissues (e.g., fish
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Suitabilt a wide range of solid muscle).[3][6] Also [2][3][6][8]
uitabili
Y and liquid samples. suitable for incubation
media and cell
suspensions.[8]
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Safety chloroform, a toxic chloroform compared [9][10]

and regulated solvent.

to the Folch method.

Experimental Protocols

Below are detailed, step-by-step protocols for performing lipid extraction using both the Folch

and Bligh and Dyer methods.

Protocol 1: The Folch Method
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This protocol is adapted from the original publication by Folch et al. (1957).

Materials:

Chloroform

Methanol

0.9% NaCl solution (or 0.88% KCI solution)

Homogenizer

Centrifuge

Glass centrifuge tubes with PTFE-lined caps

Separating funnel (for larger volumes) or Pasteur pipettes

Rotary evaporator or nitrogen stream evaporator

Procedure:

Homogenization: Weigh the tissue sample and homogenize it in a 20-fold volume of
chloroform:methanol (2:1, v/v). For example, for 1 gram of tissue, use 20 mL of the solvent
mixture.[4][11]

Agitation: Agitate the homogenate for 15-20 minutes at room temperature using an orbital
shaker.[11]

Filtration/Centrifugation: Separate the solid material from the liquid extract by either filtering
through a fat-free filter paper or by centrifuging the homogenate and collecting the
supernatant.[4][11]

Washing: Add 0.2 volumes of 0.9% NaCl solution to the collected liquid extract. For 20 mL of
extract, add 4 mL of the salt solution.[4]

Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed
(e.g., 2000 rpm) to facilitate the separation of the two phases.[4]
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e Collection of Lipid Phase: The mixture will separate into a lower chloroform phase
(containing the lipids) and an upper aqueous-methanolic phase. Carefully remove the upper
phase by siphoning or with a Pasteur pipette.[4][6]

« Interface Rinse (Optional but Recommended): To maximize recovery and remove any non-
lipid contaminants from the interface, gently rinse the interface with a small amount of a pre-
prepared mixture of chloroform:methanol:water (3:48:47, viv/v) without disturbing the lower
phase.[6]

e Solvent Evaporation: Transfer the lower chloroform phase to a pre-weighed round-bottom
flask or vial and evaporate the solvent using a rotary evaporator or a gentle stream of
nitrogen.[4][11]

» Final Lipid Weight: Once the solvent is fully evaporated, the dried lipid extract can be
weighed to determine the total lipid content.

Protocol 2: The Bligh and Dyer Method
This protocol is based on the original publication by Bligh and Dyer (1959).
Materials:

e Chloroform

e Methanol

o Deionized water

» Vortex mixer

o Centrifuge

e Glass centrifuge tubes

o Pasteur pipettes

» Nitrogen stream evaporator or SpeedVac

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/general-procedures/general-procedure-2/
https://aquaculture.ugent.be/Education/coursematerial/online%20courses/ATA/analysis/lip_extr.htm
https://aquaculture.ugent.be/Education/coursematerial/online%20courses/ATA/analysis/lip_extr.htm
http://cyberlipid.gerli.com/techniques-of-analysis/extraction-handling-of-extracts/general-procedures/general-procedure-2/
https://www.slideshare.net/slideshow/lipid-extraction-by-folch-method/30301082
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8312860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Procedure:

« Initial Homogenization: For a sample containing approximately 1 mL of water (e.g., 1 g of
tissue with ~80% water content, or 1 mL of cell suspension), add 3.75 mL of
chloroform:methanol (1:2, v/v) in a glass tube.[8][12] Vortex vigorously.

o Formation of Biphasic System: To the monophasic mixture, add 1.25 mL of chloroform and
vortex for 30 seconds.[13]

» Phase Separation: Add 1.25 mL of deionized water and vortex for another 30 seconds.[12]
[13] Centrifuge the tube at a low speed (e.g., 1000 rpm) for 5-10 minutes to achieve a clear
separation of the two phases.[12] A disc of precipitated protein will be visible at the interface.

[8]

o Collection of Lipid Phase: The lower phase is the chloroform layer containing the lipids.
Carefully insert a Pasteur pipette through the upper aqueous layer and the protein disc to
collect the lower phase.[8][12]

e Re-extraction (for quantitative analysis): For more quantitative extraction, the remaining
pellet and upper phase can be re-extracted with 1 mL of chloroform. Vortex, centrifuge, and
combine the lower chloroform phase with the first extract.[6]

e Solvent Evaporation: Evaporate the solvent from the collected chloroform phase under a
stream of nitrogen or in a SpeedVac to obtain the dried lipid extract.[13]

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for
the Folch and Bligh and Dyer methods.
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Caption: Workflow of the Folch method for lipid extraction.
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Caption: Workflow of the Bligh and Dyer method for lipid extraction.
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Modifications and Considerations

e Improving Recovery of Acidic Lipids: For both methods, replacing the water or saline wash
with a solution containing 1M NacCl or 0.2 M phosphoric acid can improve the recovery of
acidic lipids.[6][8]

» Alternative Solvents: Due to the toxicity of chloroform, various modifications have been
proposed to replace it with safer solvents like dichloromethane or to use entirely different
solvent systems such as hexane:isopropanol.[4][10]

o Sample Matrix Effects: The efficiency of lipid extraction can be influenced by the sample
matrix. For instance, for tissues that are difficult to homogenize, additional steps like
sonication may be required to improve lipid recovery.[14]

o High-Throughput Applications: The Bligh and Dyer method, with its lower solvent volumes, is
more amenable to adaptation for high-throughput screening platforms.

Conclusion

Both the Folch and Bligh and Dyer methods are robust and effective for lipid extraction. The
Folch method remains the preferred choice for applications requiring the highest level of
guantitative accuracy, especially for samples with high lipid content. The Bligh and Dyer
method offers a significant advantage in terms of speed and solvent economy, making it an
excellent choice for routine analysis, screening large numbers of samples, and for tissues with
low lipid content where its accuracy is comparable to the Folch method. Researchers should
carefully consider the specific requirements of their study, including the nature of the sample,
the lipid content, and the desired level of quantitative precision, when selecting the most
appropriate extraction method.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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